molecular formula C8H15NO2 B12972580 (R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B12972580
M. Wt: 157.21 g/mol
InChI Key: WTSMQDGZFPWJOU-ZCFIWIBFSA-N
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Description

(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral non-proteinogenic amino acid characterized by a cyclopropane ring attached to the β-carbon of the amino acid backbone, along with two methyl groups at the α-carbon. Its molecular formula is C₈H₁₅NO₂, and its stereochemistry (R-configuration) distinguishes it from enantiomeric forms. The compound is often isolated as a hydrochloride salt (e.g., CAS EN300-745709), enhancing its solubility for synthetic applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m1/s1

InChI Key

WTSMQDGZFPWJOU-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)([C@@H](C1CC1)N)C(=O)O

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its unique binding properties, influencing the compound’s activity and selectivity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Cyclopropane vs. Other Rings

(R)-2-Amino-3-cyclobutylpropanoic Acid Hydrochloride
  • Structure : Cyclobutane ring replaces cyclopropane; lacks α-dimethyl groups.
  • Molecular Formula: C₇H₁₄ClNO₂ (hydrochloride salt).
  • Steric Effects: Absence of α-dimethyl groups reduces steric hindrance, possibly increasing enzymatic recognition in biological systems .
2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid (CAS 156-56-9)
  • Structure : Methylidene (CH₂=) group on cyclopropane.
  • Molecular Formula: C₇H₁₀NO₂.
  • Key Differences :
    • Conjugation : The methylidene group introduces partial double-bond character, stabilizing the ring but increasing susceptibility to electrophilic attacks .
(R)-2-Amino-3-(3-aminophenyl)propanoic Acid (CAS 1241680-19-2)
  • Structure: Aromatic 3-aminophenyl substituent instead of cyclopropane.
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Key Differences :
    • Electronic Properties : The aromatic ring enables π-π interactions and hydrogen bonding, enhancing solubility in polar solvents.
    • Metabolic Pathways : Likely undergoes oxidative metabolism (e.g., hydroxylation) unlike the saturated cyclopropane analog .

Substituent Effects: Alkyl vs. Halogen Groups

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1820580-83-3)
  • Structure : Difluoro substituents at α-carbon; ethyl ester group.
  • Molecular Formula: C₉H₁₅ClF₂NO₂.
  • Ester vs. Acid: The ethyl ester form improves membrane permeability but requires hydrolysis for bioactivity .
3-Amino-2,2-dimethylpropanoic Acid (CAS 19036-43-2)
  • Structure : Lacks cyclopropane; retains α-dimethyl groups.
  • Molecular Formula: C₅H₁₁NO₂.
  • Key Differences :
    • Hydrophobicity : Reduced steric bulk compared to the cyclopropane analog may decrease lipid solubility.
    • Synthetic Utility : Simpler structure facilitates large-scale synthesis but offers fewer opportunities for chiral recognition .

Stereochemical Variations

(R)-3-Amino-2-methylpropanoic Acid (CAS 2140-95-6)
  • Structure : Single methyl group at α-carbon; lacks cyclopropane.
  • Molecular Formula: C₄H₉NO₂.
  • Key Differences :
    • Steric Profile : Reduced branching may allow tighter binding to enzymatic active sites.
    • Chiral Recognition : The (R)-configuration is critical for interactions with chiral receptors, similar to the target compound .

Biological Activity

(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid (also known as (R)-CCP) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(R)-CCP is characterized by its unique cyclopropyl group, which contributes to its biological properties. The structural formula is represented as follows:

C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2

The biological activity of (R)-CCP is primarily attributed to its interaction with various enzymes and receptors. The compound may modulate biological processes through mechanisms such as:

  • Enzyme Inhibition : (R)-CCP has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Properties

Research indicates that (R)-CCP exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy in inhibiting the growth of specific bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

(R)-CCP has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antitumor Activity

Preliminary studies suggest that (R)-CCP may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activities of (R)-CCP:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of (R)-CCP against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Research on Anti-inflammatory Mechanisms :
    • In vitro experiments demonstrated that (R)-CCP reduced the secretion of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which (R)-CCP could mitigate inflammatory responses.
  • Evaluation of Antitumor Effects :
    • A recent study investigated the effects of (R)-CCP on human breast cancer cell lines. The compound was found to inhibit cell proliferation with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedObserved Effect
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
Anti-inflammatoryMacrophages (LPS-stimulated)10 µMReduced TNF-α and IL-6 secretion
AntitumorHuman breast cancer cells25 µMInhibited cell proliferation

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